molecular formula C30H22Cl2N6O12 B13768419 3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid CAS No. 57532-26-0

3,3'-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid

Cat. No.: B13768419
CAS No.: 57532-26-0
M. Wt: 729.4 g/mol
InChI Key: IKYJRKWNYMEKNT-UHFFFAOYSA-N
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Description

3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple functional groups, including azo, imino, and phthalic acid moieties, which contribute to its diverse chemical reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 2,5-dichloroaniline, undergoes diazotization to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as acetoacetanilide, to form the azo compound.

    Cyclization: The resulting azo compound undergoes cyclization to form the phthalic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pigments, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, its azo groups may participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(2,5-Dimethyl-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid
  • 3,3’-[(2,5-Dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]

Uniqueness

3,3’-[(2,5-Dichloro-1,4-phenylene)bis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisphthalic acid is unique due to its specific structural features, such as the presence of both dichloro and azo groups, which confer distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

57532-26-0

Molecular Formula

C30H22Cl2N6O12

Molecular Weight

729.4 g/mol

IUPAC Name

3-[[1-[2,5-dichloro-4-[[2-[(2,3-dicarboxyphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]phthalic acid

InChI

InChI=1S/C30H22Cl2N6O12/c1-11(39)23(37-35-17-7-3-5-13(27(43)44)21(17)29(47)48)25(41)33-19-9-16(32)20(10-15(19)31)34-26(42)24(12(2)40)38-36-18-8-4-6-14(28(45)46)22(18)30(49)50/h3-10,23-24H,1-2H3,(H,33,41)(H,34,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)

InChI Key

IKYJRKWNYMEKNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C(C(=O)C)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)Cl)N=NC3=CC=CC(=C3C(=O)O)C(=O)O

Origin of Product

United States

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